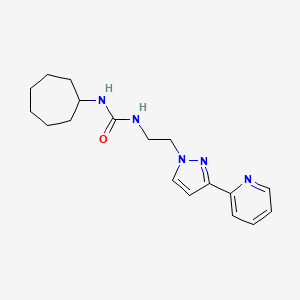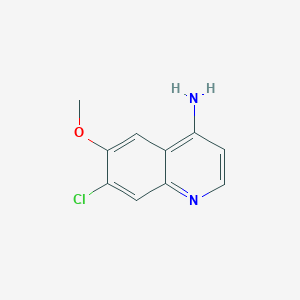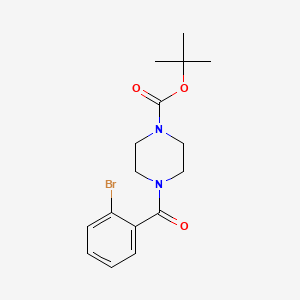
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related compounds involves multi-step chemical reactions that are carefully designed to introduce specific functional groups into the molecular scaffold. For instance, the synthesis of a similar compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-3-chloro-N-(1-adamantyl) propanamide, involves halogenated hydrocarbon amination reactions. This process results in a target molecule confirmed by various analytical techniques, including IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds within this class is often determined using X-ray crystallography, revealing intricate details about molecular geometry, bond lengths, and angles. For example, the crystal structure of a similar molecule, N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, provides insights into the arrangement of atoms and intermolecular hydrogen bonds, contributing to the understanding of its chemical behavior (Junzo Hirano et al., 2004).
Chemical Reactions and Properties
Compounds like the one undergo various chemical reactions, including cyclization and nucleophilic substitution, which are fundamental in modifying their structure and properties. The synthesis and characterization of similar compounds highlight the versatility and reactivity of the dihydroisoquinoline and methoxyphenyl groups, leading to a diverse array of chemical entities with unique properties (A. Zablotskaya et al., 2013).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : A study detailed the synthesis of a related compound through halogenated hydrocarbon amination, yielding a target molecule with confirmed structure via elemental analysis, IR, 1H NMR, MS, and X-ray diffraction. The study highlights the molecular stacking into a three-dimensional structure through weak hydrogen bonds (Bai et al., 2012).
- Molecular Design for Cytotoxic Evaluation : Another research focused on the design, synthesis, and cytotoxic evaluation of acyl derivatives of a quinone-based system, indicating potential for cell cycle arrest and differentiation enhancement in cancer cell lines (Gomez-Monterrey et al., 2011).
Biological Activity
- Antitumor Activity : Novel isoquinolinequinone–amino acid derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cells, showing moderate to high cytotoxic activity and good selectivity indexes in certain compounds, highlighting the role of amino acid fragments in cytotoxic effects (Valderrama et al., 2016).
- Topoisomerase I-targeting Activity : Research identified a compound as a novel topoisomerase I-targeting agent with potent cytotoxic activity. This study exemplifies the compound's role in cancer therapy, focusing on its effectiveness in inhibiting tumor growth in vivo (Ruchelman et al., 2004).
Psychotropic and Anti-inflammatory Activity
- Psychotropic and Anti-inflammatory Effects : Compounds with dihydroisoquinolinyl structures were synthesized, showing marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects. This study demonstrates the diverse biological activities of compounds with this molecular structure (Zablotskaya et al., 2013).
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O2/c1-31(2)26-13-11-24(12-14-26)28(32-19-18-23-6-4-5-7-25(23)21-32)20-30-29(33)17-10-22-8-15-27(34-3)16-9-22/h4-9,11-16,28H,10,17-21H2,1-3H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXGSUNQEASFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

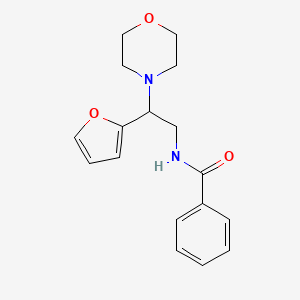
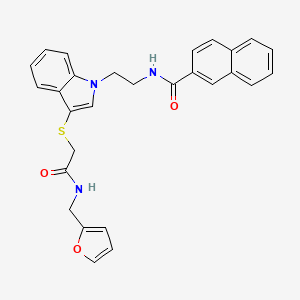
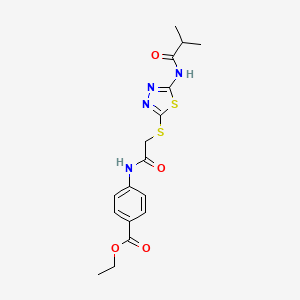
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)
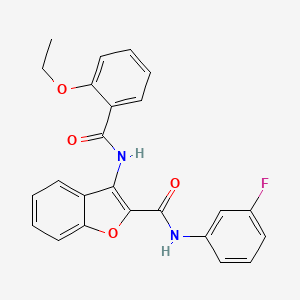
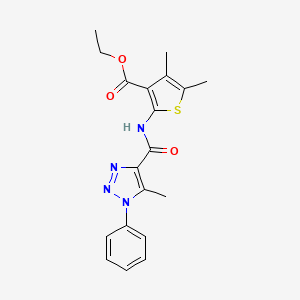
![Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

